molecular formula C16H23N3O4 B2966463 1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894012-71-6

1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B2966463
CAS No.: 894012-71-6
M. Wt: 321.377
InChI Key: SXYBXRLQOFIWBZ-UHFFFAOYSA-N
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Description

1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Synthesis

Research in the field of molecular design has explored derivatives of pyrrolidinyl urea compounds, such as 1,1-Bis(2-hydroxyethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, for their unique chemical properties. These compounds serve as building blocks in the synthesis of complex molecular structures, offering a wide range of applications in materials science and organic chemistry. For instance, the electropolymerization of pyrrol-based monomers has been studied to produce conducting polymers, indicating the potential of such urea derivatives in electronic and photonic devices (Sotzing et al., 1996).

Supramolecular Chemistry

In supramolecular chemistry, the urea functional group is recognized for its ability to form stable hydrogen-bonded structures. This characteristic is harnessed in the design of molecular receptors and sensors. For example, research has shown that bis-benzimidazolylpyridine receptors can form highly stable complexes with urea, showcasing the utility of urea derivatives in chemical and biological recognition systems (Chetia & Iyer, 2006).

Material Science

In the realm of material science, the incorporation of urea derivatives into polymers and coatings has been explored to modify their physical and chemical properties. Such modifications can lead to advancements in the development of new materials with enhanced performance for various applications, including biocompatible materials, smart coatings, and responsive surfaces. The synthesis and characterization of novel poly(ether urea)s, derived from diamines and diisocyanates, exemplify the exploration of urea derivatives in creating materials with improved thermal stability and solubility (Mehdipour‐Ataei et al., 2004).

Environmental and Analytical Applications

Urea derivatives are also explored for environmental and analytical applications, where their specific interactions with ions and molecules can be utilized in sensing and remediation technologies. The ability of urea-based compounds to form selective complexes with anions, for example, can be applied in the detection and removal of pollutants from water, contributing to environmental protection and sustainability (Gale, 2006).

Properties

IUPAC Name

1,1-bis(2-hydroxyethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-12-2-4-14(5-3-12)19-11-13(10-15(19)22)17-16(23)18(6-8-20)7-9-21/h2-5,13,20-21H,6-11H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYBXRLQOFIWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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